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Compound of Interest

Compound Name: 2-Thiophenecarbonyl chloride

Cat. No.: B032975 Get Quote

Introduction: 2-Thiophenecarbonyl chloride is a versatile reagent in organic synthesis,

primarily utilized as an acylating agent to introduce the 2-thenoyl group into various molecules.

Its reactivity makes it a valuable building block in the pharmaceutical industry for the synthesis

of complex active pharmaceutical ingredients (APIs). This document provides detailed

application notes and experimental protocols for the use of 2-thiophenecarbonyl chloride and

its derivatives in the synthesis of intermediates for prominent drugs such as the anticoagulant

Rivaroxaban and the anticholinergic agent Tiotropium Bromide.

Synthesis of Rivaroxaban Intermediate
Rivaroxaban, an orally active anticoagulant, is synthesized through a pathway involving the

acylation of an oxazolidinone intermediate with 5-chloro-2-thiophenecarbonyl chloride. This

acylation step is critical for the formation of the final drug substance.

Experimental Protocol: Acylation of 4-[4-[(5S)-5-
(aminomethyl)-2-oxo-1,3-oxazolidin-3-
yl]phenyl]morpholin-3-one
This protocol details the reaction of the key amine intermediate with 5-chlorothiophene-2-

carbonyl chloride to yield Rivaroxaban.[1][2][3]

Materials:
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4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one (amine

intermediate)

5-Chlorothiophene-2-carboxylic acid

Thionyl chloride (SOCl₂)

Triethylamine (TEA) or Sodium Carbonate

Dichloromethane (DCM), anhydrous

Toluene

Acetone

Water

Procedure:

Step 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride[2][3][4]

To a solution of 5-chlorothiophene-2-carboxylic acid (1.3 g, 7.6 mmol) in toluene (or

anhydrous dichloromethane), add thionyl chloride (10 mL) and a catalytic amount of DMF.

Heat the mixture to reflux (approximately 75-80 °C) for 2 hours.

After the reaction is complete, remove the excess thionyl chloride by evaporation under

vacuum.

The resulting crude 5-chlorothiophene-2-carbonyl chloride is dissolved in anhydrous

dichloromethane (20 mL) for immediate use in the next step. Due to its instability, it is

recommended to prepare this reagent fresh.[5]

Step 2: Acylation Reaction[1][2][3]

In a separate flask, dissolve the amine intermediate (1.1 g, 3.8 mmol) and triethylamine (5

mL) in anhydrous dichloromethane (40 mL).
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Cool the solution to 0 °C in an ice bath.

Slowly add the previously prepared solution of 5-chlorothiophene-2-carbonyl chloride to the

cooled amine solution.

Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room

temperature and stir for an additional 2 hours.

Alternatively, the reaction can be carried out using sodium carbonate as the base in a solvent

mixture of water and acetone.[3]

Step 3: Work-up and Purification[1][2]

Filter the reaction mixture to remove any precipitated salts.

Wash the filter cake with dichloromethane (3 x 15 mL).

The combined filtrate is then washed with water, dried over anhydrous sodium sulfate, and

the solvent is removed under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent such as acetic

acid or ethanol to yield Rivaroxaban as a white solid.[1][3]

Quantitative Data:
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Parameter Value Reference

Starting Materials

4-[4-[(5S)-5-(aminomethyl)-2-

oxo-1,3-oxazolidin-3-

yl]phenyl]morpholin-3-one

1.1 g (3.8 mmol) [2]

5-Chlorothiophene-2-

carboxylic acid
1.3 g (7.6 mmol) [2]

Thionyl chloride 10 mL [2]

Triethylamine 5 mL [2]

Reaction Conditions

Acylation Temperature 0 °C to Room Temp. [2]

Acylation Time 2.5 hours [2]

Product Yield and Purity

Rivaroxaban Yield 96% [1]

Rivaroxaban Purity (HPLC) 99.95% [1]

Melting Point 229.5-231 °C [1]

Diagrams:
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Preparation of Acylating Agent

Acylation Reaction

Purification

5-Chlorothiophene-
2-carboxylic acid

5-Chlorothiophene-
2-carbonyl chloride Reflux, 2h

Thionyl Chloride (SOCl₂)

Amine Intermediate Rivaroxaban (Crude)

 DCM, 0°C to RT, 2.5h

Triethylamine / Na₂CO₃

Rivaroxaban (Crude) Pure Rivaroxaban
 Recrystallization

Click to download full resolution via product page

Caption: Workflow for the synthesis of Rivaroxaban.

Synthesis of Tiotropium Bromide Intermediate
Tiotropium Bromide is a long-acting anticholinergic drug used for the management of chronic

obstructive pulmonary disease (COPD). Its synthesis involves the esterification of scopine with

a di-(2-thienyl)acetic acid derivative. 2-Thiophenecarbonyl chloride is a key precursor for the

synthesis of the di-(2-thienyl)acetic acid moiety.

Experimental Protocol: Transesterification of Methyl di-
(2-thienyl)glycolate with Scopine
This protocol outlines the synthesis of the key scopine ester intermediate.[5][6]

Materials:

Scopine

Methyl di(2-thienyl)glycolate
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Sodium tert-butoxide

Toluene, anhydrous

Tetrahydrofuran (THF), anhydrous

Methyl bromide (for subsequent quaternization)

Procedure:

In a reaction flask under an inert atmosphere (e.g., argon), dissolve scopine (0.50 g, 3.22

mmol) and methyl di(2-thienyl)glycolate (0.82 g, 3.22 mmol) in anhydrous toluene (3 mL) and

heat to 70 °C.

In a separate flask, prepare a solution of sodium tert-butoxide (0.32 g, 3.22 mmol) in

anhydrous toluene (6 mL).

Slowly add the sodium tert-butoxide solution dropwise to the stirred scopine solution at 70 °C

over 15 minutes.

Maintain the reaction mixture at 70 °C and monitor the reaction progress by TLC or HPLC.

Upon completion, cool the reaction mixture and proceed with work-up.

The work-up typically involves neutralization with an acid, extraction with an organic solvent,

and purification by crystallization to yield the scopine ester of di-(2-thienyl)glycolic acid.

The subsequent step involves the quaternization of the scopine ester with methyl bromide in

acetonitrile to yield Tiotropium Bromide.[5][7]

Quantitative Data:
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Parameter Value Reference

Starting Materials

Scopine 0.50 g (3.22 mmol) [6]

Methyl di(2-thienyl)glycolate 0.82 g (3.22 mmol) [6]

Sodium tert-butoxide 0.32 g (3.22 mmol) [6]

Reaction Conditions

Temperature 70 °C [6]

Time
Not specified, monitor by

TLC/HPLC
[6]

Product Yield and Purity

Scopine ester Yield 25% [6]

Scopine ester Purity (UPLC) 98.75% [6]

Melting Point 149.2-150.3 °C [6]

Diagrams:

Precursor Synthesis

Transesterification Quaternization

2-Thiophenecarbonyl
chloride Methyl di(2-thienyl)glycolate

 Multi-step synthesis

Scopine Scopine ester of
di-(2-thienyl)glycolic acid

 Toluene, 70°C

Sodium tert-butoxide

Scopine ester

Tiotropium Bromide
 Acetonitrile

Methyl bromide
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Click to download full resolution via product page

Caption: Key steps in the synthesis of Tiotropium Bromide.

Prasugrel Synthesis
Prasugrel is a thienopyridine-class antiplatelet agent. While its structure contains a thiophene

ring, the provided synthesis protocols for its immediate precursors do not directly involve 2-
thiophenecarbonyl chloride. The synthesis typically involves the condensation of a

thienopyridine derivative with a cyclopropyl ketone derivative.[8][9][10] The thienopyridine core

is a key starting material, and while 2-thiophenecarbonyl chloride is a fundamental building

block for many thiophene-containing compounds, a direct, detailed protocol for its use in the

synthesis of the immediate prasugrel precursors was not identified in the provided search

results.

Conclusion
2-Thiophenecarbonyl chloride and its derivatives are indispensable reagents in the synthesis

of various pharmaceutical intermediates. The protocols provided for the synthesis of

Rivaroxaban and Tiotropium Bromide intermediates highlight its role as a key acylating agent

and a precursor to essential thiophene-containing moieties. The successful and efficient

synthesis of these complex molecules relies on carefully controlled reaction conditions and

purification procedures. The data and diagrams presented offer a comprehensive guide for

researchers and professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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